1H and 13C NMR chemical shift assignments for Methyl 3-methoxy-1-naphthoate
1H and 13C NMR chemical shift assignments for Methyl 3-methoxy-1-naphthoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for Methyl 3-methoxy-1-naphthoate
Introduction: Elucidating the Molecular Architecture
Methyl 3-methoxy-1-naphthoate is a substituted naphthalene derivative, a structural motif found in numerous biologically active compounds and functional materials. The precise characterization of such molecules is fundamental to understanding their chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, electronic environment, and connectivity of atoms.
This technical guide offers a comprehensive analysis and assignment of the ¹H and ¹³C NMR spectra of methyl 3-methoxy-1-naphthoate. As a senior application scientist, the following narrative is structured to not only present the data but also to explain the underlying principles and experimental rationale, providing researchers and drug development professionals with a practical and authoritative resource for spectral interpretation.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and unambiguous atom numbering system. The structure of methyl 3-methoxy-1-naphthoate, with the IUPAC-recommended numbering for the naphthalene core, is presented below. This numbering will be used consistently throughout this guide.
Caption: Molecular structure of Methyl 3-methoxy-1-naphthoate with atom numbering.
¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule. The chemical shift (δ) of each proton is governed by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Causality of Substituent Effects
The naphthalene ring system is influenced by two substituents with opposing electronic effects:
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Methoxy Group (-OCH₃) at C3: An electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho (C2, C4) and para (C6, C8 - through the extended π-system) positions, causing the attached protons to be shielded and appear at a lower chemical shift (upfield).
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Methyl Ester Group (-COOCH₃) at C1: An electron-withdrawing group (EWG) through both induction (-I) and resonance (-R). It decreases electron density in the ring, particularly at the ortho (C2, C8a) and para (C4) positions, causing deshielding and shifting the signals of nearby protons to a higher chemical shift (downfield). The most pronounced effect is on the peri-proton, H8, due to spatial proximity and electronic withdrawal.
Signal Assignments
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H8 (δ ≈ 8.8-9.0 ppm, d): This proton is the most downfield-shifted aromatic proton. Its position is heavily influenced by two factors: the deshielding effect of the electron-withdrawing ester group at C1 and the anisotropic effect of the carbonyl (C=O) bond, which deshields protons located in its plane. It will appear as a doublet, coupled to H7.
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H5 (δ ≈ 8.0-8.2 ppm, d): This proton is deshielded due to its position on the naphthalene ring system and is typically found at a relatively downfield position. It appears as a doublet due to coupling with H6.
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H7 (δ ≈ 7.6-7.8 ppm, ddd or t): Coupled to both H6 and H8, this proton will likely appear as a triplet or a doublet of doublets.
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H6 (δ ≈ 7.5-7.7 ppm, ddd or t): Similar to H7, this proton is coupled to H5 and H7 and will appear as a triplet or doublet of doublets.
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H4 (δ ≈ 7.4-7.5 ppm, s): This proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing ester group. These competing effects, combined with the lack of an adjacent proton, result in a singlet signal at a relatively upfield position for an aromatic proton.
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H2 (δ ≈ 7.2-7.3 ppm, s): Located ortho to both the methoxy and ester groups, this proton's chemical shift is a balance of opposing electronic forces. The strong shielding from the adjacent methoxy group typically dominates, making it the most upfield of the aromatic protons. It appears as a singlet due to the absence of vicinal coupling.
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Ester Methyl Protons (-COOCH₃, δ ≈ 3.9-4.0 ppm, s): The protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen and the carbonyl group, appearing as a sharp singlet.[1]
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Methoxy Protons (-OCH₃, δ ≈ 3.8-3.9 ppm, s): The protons of the methoxy group attached directly to the aromatic ring are also deshielded by the oxygen atom and appear as a distinct singlet.
¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment and hybridization.
Signal Assignments
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Carbonyl Carbon (C=O, δ ≈ 168-170 ppm): The ester carbonyl carbon is highly deshielded and appears furthest downfield.[2]
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C3 (ipso-methoxy, δ ≈ 158-160 ppm): The carbon directly attached to the electron-donating methoxy group is significantly deshielded.
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Aromatic Quaternary Carbons (C1, C4a, C8a): These carbons, lacking attached protons, typically show weaker signals.
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C1 (ipso-ester, δ ≈ 130-132 ppm): The carbon bearing the ester group.
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C4a & C8a (bridgehead, δ ≈ 134-136 ppm and 125-127 ppm): These are the carbons at the fusion of the two rings. Their assignment can be confirmed with advanced 2D NMR techniques like HMBC.
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Aromatic CH Carbons (C2, C4, C5, C6, C7, C8):
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C8 (δ ≈ 130-132 ppm): Deshielded due to its proximity to the C1 ester group.
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C5, C6, C7 (δ ≈ 124-129 ppm): These carbons on the unsubstituted ring have chemical shifts typical for naphthalene.[3]
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C2 (δ ≈ 105-107 ppm): Strongly shielded by the ortho methoxy group.
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C4 (δ ≈ 118-120 ppm): Also shielded by the ortho methoxy group, though to a lesser extent than C2.
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Methoxy Carbon (-OCH₃, δ ≈ 55-56 ppm): A characteristic signal for a methoxy group attached to an aromatic ring.[4]
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Ester Methyl Carbon (-COOCH₃, δ ≈ 52-53 ppm): The carbon of the methyl group of the ester function.
Data Summary: Assigned Chemical Shifts
The following table summarizes the predicted and literature-supported chemical shift assignments for methyl 3-methoxy-1-naphthoate. Note that exact values can vary slightly based on solvent and concentration.
| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| 1 | - | - | 130-132 (C) |
| 2 | 7.2-7.3 | s | 105-107 (CH) |
| 3 | - | - | 158-160 (C) |
| 4 | 7.4-7.5 | s | 118-120 (CH) |
| 4a | - | - | 125-127 (C) |
| 5 | 8.0-8.2 | d | 128-129 (CH) |
| 6 | 7.5-7.7 | t | 124-125 (CH) |
| 7 | 7.6-7.8 | t | 127-128 (CH) |
| 8 | 8.8-9.0 | d | 130-132 (CH) |
| 8a | - | - | 134-136 (C) |
| C=O | - | - | 168-170 (C) |
| -OCH₃ | 3.8-3.9 | s | 55-56 (CH₃) |
| -COOCH₃ | 3.9-4.0 | s | 52-53 (CH₃) |
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural assignment. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR data.
Methodology Workflow
Caption: Standard workflow for NMR data acquisition and analysis.
Step-by-Step Protocol
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Sample Preparation:
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Weigh approximately 5-10 mg of methyl 3-methoxy-1-naphthoate directly into a clean, dry 5 mm NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5]
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. This provides a universal reference point.
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Cap the tube and gently agitate until the sample is fully dissolved.
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Instrument Setup (e.g., 400 MHz Spectrometer):
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Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent (the "D" in CDCl₃). This step corrects for any magnetic field drift during the experiment.
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Shim the magnetic field. This is a critical step to optimize the field homogeneity, which results in sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern spectrometers.
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¹H NMR Spectrum Acquisition:
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Objective: To obtain a high signal-to-noise spectrum showing all proton signals and their couplings.
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Pulse Sequence: A standard single-pulse experiment is sufficient.
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Spectral Width: Set to approximately 12-16 ppm to ensure all signals are captured.
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Acquisition Time: Typically 2-4 seconds to ensure good resolution.
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Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
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Relaxation Delay: A delay of 1-2 seconds between scans allows for protons to return to equilibrium.
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¹³C NMR Spectrum Acquisition:
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Objective: To detect all unique carbon atoms. Due to the low natural abundance of ¹³C (~1.1%), longer acquisition times are necessary.
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Pulse Sequence: A standard proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
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Spectral Width: Set to approximately 220-240 ppm.
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Number of Scans: This is highly dependent on sample concentration. A range of 128 to 1024 scans (or more) may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons.
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Relaxation Delay: A 2-second delay is a standard starting point.
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Data Processing:
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Apply a Fourier Transform (FT) to convert the raw time-domain data (FID) into the frequency-domain spectrum.
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Perform phase correction to ensure all peaks are in the positive absorptive phase.
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Apply baseline correction to obtain a flat baseline across the spectrum.
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Reference the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate the ¹H NMR signals to determine the relative ratios of protons.
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References
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Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]
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Griffiths, L. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Navarro-Vázquez, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529. [Link]
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Royal Society of Chemistry. (2012). Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
